1-Benzyl-1H-indole-6-carbonitrile
Overview
Description
1-Benzyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C16H12N2 and a molecular weight of 232.28 g/mol. It is characterized by a benzyl group attached to the indole ring at the 1-position and a carbonitrile group at the 6-position. This compound is part of the indole family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to certain receptors, modulating their signaling pathways. This compound can inhibit or activate enzymes, thereby affecting metabolic processes and cellular functions . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the binding of this compound to its target molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation. The compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound may inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation and survival. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also have biological effects, which need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in the development of this compound as a potential therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the activity of key metabolic enzymes, influencing the overall metabolic state of the cell. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be actively transported into cells by membrane transporters, facilitating its intracellular accumulation. Additionally, binding proteins can sequester the compound in specific tissues, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound may be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-6-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indole-6-carbonitrile with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
1-Benzyl-1H-indole-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like bromine (Br2) and sodium nitrite (NaNO2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of indole-6-carboxylic acid derivatives.
Reduction: Production of 1-Benzyl-1H-indole-6-carboxaldehyde.
Substitution: Generation of various substituted indole derivatives.
Scientific Research Applications
1-Benzyl-1H-indole-6-carbonitrile has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of indole derivatives in cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzyl-1H-indole-6-carbonitrile is compared with other similar compounds to highlight its uniqueness:
1H-Indole-3-carbaldehyde: Similar in structure but differs in the position of the functional groups.
1-Benzyl-1H-indole-3-carbonitrile: Similar indole derivative with the carbonitrile group at the 3-position.
1-Methyl-1H-indole-6-carbonitrile: Another indole derivative with a methyl group instead of a benzyl group.
These compounds share the indole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-benzylindole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUKKLGDRIKDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651891 | |
Record name | 1-Benzyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030423-43-8 | |
Record name | 1-Benzyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.